molecular formula C13H26BNO2Si B143578 1-(Triisopropylsilyl)pyrrole-3-boronic acid CAS No. 138900-55-7

1-(Triisopropylsilyl)pyrrole-3-boronic acid

Cat. No.: B143578
CAS No.: 138900-55-7
M. Wt: 267.25 g/mol
InChI Key: HUBVAOMVEMGRFA-UHFFFAOYSA-N
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Description

1-(Triisopropylsilyl)pyrrole-3-boronic acid is a chemical compound with the molecular formula C13H26BNO2Si and a molecular weight of 267.25 g/mol . It is a boronic acid derivative that features a pyrrole ring substituted with a triisopropylsilyl group at the nitrogen atom and a boronic acid group at the 3-position of the pyrrole ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(Triisopropylsilyl)pyrrole-3-boronic acid typically involves a multi-step process. One common method includes the following steps :

    Bromination: 3-bromo-1-triisopropylsilanyl-1H-pyrrole is prepared by brominating 1-triisopropylsilyl-1H-pyrrole.

    Lithiation: The brominated compound is treated with n-butyllithium in tetrahydrofuran (THF) at -78°C under an inert atmosphere.

    Borylation: The lithiated intermediate is then reacted with trimethyl borate in THF at -78°C to room temperature, yielding this compound.

Chemical Reactions Analysis

1-(Triisopropylsilyl)pyrrole-3-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Triisopropylsilyl)pyrrole-3-boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Triisopropylsilyl)pyrrole-3-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond .

Comparison with Similar Compounds

1-(Triisopropylsilyl)pyrrole-3-boronic acid can be compared with other boronic acids and pyrrole derivatives:

The uniqueness of this compound lies in its combination of a triisopropylsilyl-protected pyrrole ring and a boronic acid group, which provides distinct reactivity and stability advantages in synthetic applications.

Biological Activity

1-(Triisopropylsilyl)pyrrole-3-boronic acid (TPS-pyrrole-3-B(OH)2) is an organoboron compound characterized by a boronic acid functional group attached to a pyrrole ring, further substituted with a triisopropylsilyl group. Its molecular formula is C13H26BNO2Si, with a molecular weight of approximately 267.25 g/mol. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features and biological activities.

TPS-pyrrole-3-B(OH)2 is notable for its stability and solubility in organic solvents, making it a valuable reagent. It readily participates in Suzuki-Miyaura coupling reactions, which are essential for constructing carbon-carbon bonds in organic molecules. The compound can be synthesized through various methods, including:

  • Direct Boronation : Utilizing boron reagents in the presence of transition metals.
  • Palladium-Catalyzed Reactions : Leveraging palladium catalysts to facilitate coupling reactions involving pyrroles.

Biological Activity

The biological activity of TPS-pyrrole-3-B(OH)2 is primarily linked to its role as a precursor in the synthesis of biologically active compounds. Research indicates that derivatives of this compound exhibit significant potential in drug discovery, particularly as:

  • Antitumor Agents : Compounds derived from TPS-pyrrole-3-B(OH)2 have been explored for their ability to inhibit tumor growth.
  • Kinase Inhibitors : These compounds can act on kinases, which are critical enzymes in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntitumorDerivatives show promise in inhibiting cancer cell proliferation.
Kinase InhibitionPotential inhibitors of various kinases involved in cancer signaling.
Synthetic UtilityValuable in creating complex organic molecules with diverse functionalities.

Case Studies

Several studies highlight the biological implications of TPS-pyrrole-3-B(OH)2 and its derivatives:

  • Antitumor Activity : A study demonstrated that a derivative synthesized from TPS-pyrrole-3-B(OH)2 exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Kinase Inhibition : Another investigation reported that compounds derived from this boronic acid effectively inhibited specific kinases associated with cancer progression, showcasing their therapeutic relevance.
  • Synthetic Applications : Researchers have utilized TPS-pyrrole-3-B(OH)2 in synthesizing heterocyclic compounds that exhibit promising biological activities, further emphasizing its utility in medicinal chemistry.

The mechanism by which TPS-pyrrole-3-B(OH)2 exerts its biological effects involves:

  • Formation of Reactive Intermediates : During synthetic reactions, the boronic acid group can form stable complexes with various substrates, leading to enhanced reactivity.
  • Target Interactions : The pyrrole moiety allows for interactions with biological targets, including enzymes and receptors, facilitating the modulation of cellular pathways.

Properties

IUPAC Name

[1-tri(propan-2-yl)silylpyrrol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BNO2Si/c1-10(2)18(11(3)4,12(5)6)15-8-7-13(9-15)14(16)17/h7-12,16-17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBVAOMVEMGRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)[Si](C(C)C)(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376883
Record name {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138900-55-7
Record name {1-[Tri(propan-2-yl)silyl]-1H-pyrrol-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Tris(isopropylsilyl)-1H-pyrrole-3-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To −78° C. solution of 3-bromo-1-(triisopropylsilyl)-1H-pyrrole (0.619 g, 2.288 mmol) in 10 mL THF was added tert-butyllithium (2.83 mL of 1.7 M in Heptane, 4.80 mmol) dropwise. The reaction mixture was stirring at −78° C. for 45 minutes, then trimethylborate (2.38 g, 22.88 mmol) was added. The reaction was stirred for another 45 minutes at −78° C. To this was then added 0.9 mL methanol and water solution (V/V=1:1) and the reaction was allowed warm to room temperature. The reaction mixture was quenched with H2O (30 mL), then extracted with EtOAc (3×30 mL) and the combined organic extracts washed with brine. The organic phase was dried over Na2SO4 and concentrated in vacuo, and used in the next step without further purification.
Quantity
0.619 g
Type
reactant
Reaction Step One
Quantity
2.83 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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